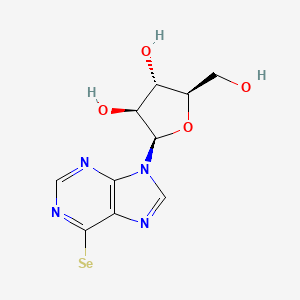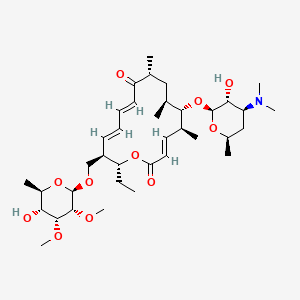
O-valeroylcarnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
O-valeroylcarnitine is a derivative of L-carnitine, where the acyl group is specified as valeroyl. It is a metabolite involved in fatty acid metabolism and plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The molecular formula of this compound is C12H23NO4, and it has a molecular weight of 245.32 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: O-valeroylcarnitine can be synthesized through the esterification of L-carnitine with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the esterification of L-carnitine with valeric acid under mild conditions, reducing the need for harsh chemicals and high temperatures .
化学反応の分析
Types of Reactions: O-valeroylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Valeric acid derivatives.
Reduction: Valerolactone or valeric alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
O-valeroylcarnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and fatty acid metabolism.
Biology: It serves as a biomarker for metabolic studies and is involved in the transport of fatty acids into mitochondria.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders and as a supplement to enhance fatty acid oxidation.
Industry: It is used in the production of dietary supplements and as an additive in energy drinks.
作用機序
O-valeroylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The valeroyl group is transferred to L-carnitine, forming this compound, which is then transported across the mitochondrial membrane. Inside the mitochondria, the valeroyl group is transferred back to coenzyme A, allowing the fatty acid to undergo β-oxidation and produce energy. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .
類似化合物との比較
Acetylcarnitine: An acetylated form of L-carnitine involved in the transport of acetyl groups into mitochondria.
Propionylcarnitine: A propionylated form of L-carnitine involved in the transport of propionyl groups into mitochondria.
Butyrylcarnitine: A butyrylated form of L-carnitine involved in the transport of butyryl groups into mitochondria.
Comparison: O-valeroylcarnitine is unique due to its valeroyl group, which allows it to specifically transport valeric acid derivatives into the mitochondria. This specificity can be advantageous in metabolic studies and therapeutic applications where targeted delivery of valeric acid is required. In contrast, acetylcarnitine, propionylcarnitine, and butyrylcarnitine transport different acyl groups, each with distinct metabolic roles and applications .
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
3-pentanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3 |
InChIキー |
VSNFQQXVMPSASB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
正規SMILES |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)





![methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B1240372.png)





